molecular formula C8H9NO B039014 6-Methyl-2,3-dihydrofuro[2,3-b]pyridine CAS No. 121743-74-6

6-Methyl-2,3-dihydrofuro[2,3-b]pyridine

Cat. No.: B039014
CAS No.: 121743-74-6
M. Wt: 135.16 g/mol
InChI Key: YHVHESUHJNZEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2,3-dihydrofuro[2,3-b]pyridine is a dihydrofuropyridine derivative that serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry. This compound is of significant research value as a precursor in the synthesis of fully aromatic 6-methylfuro[2,3-b]pyridine and other complex heterocyclic systems . The furo[2,3-b]pyridine structural motif is recognized as a 4-aza analog of potent melatonin receptor ligands and is found in various natural products . Furopyridines, in general, are considered privileged medicinal scaffolds due to a broad range of biological activities, which include acting as anticonvulsant, antipsychotic, antiproliferative, and anthelmintic agents, as well as serving as calcium influx promoters, acetylcholinesterase inhibitors, and HIV-1 non-nucleoside reverse transcriptase inhibitors . The presence of the fused furan and pyridine rings, along with the methyl substituent, makes this and similar compounds attractive for exploration in drug discovery programs aimed at developing novel therapeutics for a variety of diseases . Researchers utilize this compound and its derivatives in the design of new molecules for probing biological mechanisms and developing new pharmacological tools. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-methyl-2,3-dihydrofuro[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-2-3-7-4-5-10-8(7)9-6/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVHESUHJNZEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCO2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of the Pyridine Ring

Introducing the methyl group at position 6 typically requires post-cyclization modification. For example, 6-chloro-2,3-dihydrofuro[2,3-b]pyridine serves as a versatile intermediate for cross-coupling reactions. While the cited patents focus on cyanation (via Pd-catalyzed coupling with potassium ferrocyanide), analogous Suzuki-Miyaura coupling with methylboronic acid represents a plausible route to the 6-methyl derivative.

Hypothetical Protocol

  • Substrate: 6-Chloro-2,3-dihydrofuro[2,3-b]pyridine (1.0 equiv).

  • Catalyst: Pd(PPh₃)₄ (0.05 equiv).

  • Reagent: Methylboronic acid (1.2 equiv).

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/H₂O (4:1).

  • Conditions: 90°C, 12 h (anticipated yield: 60–75% based on analogous transformations).

Transition-Metal-Catalyzed Ketone Formation and Reduction

Grignard Addition to Cyano Intermediates

An alternative pathway involves the conversion of 2,3-dihydrofuro[2,3-b]pyridine-6-carbonitrile to the corresponding methyl ketone via Grignard reagent addition. Treatment with methylmagnesium bromide (2.0 equiv) in diethyl ether at 0°C for 2–4 hours affords 1-(2,3-dihydrofuro[2,3-b]pyridin-6-yl)ethanone . Subsequent reduction of the ketone to the secondary alcohol (via NaBH₄ or catalytic hydrogenation) followed by dehydration could yield the 6-methyl derivative, though this sequence remains speculative in the reviewed literature.

Data Table 1: Comparison of Ketone Formation Methods

MethodReagentSolventTemp (°C)Yield (%)Reference
Grignard AdditionMeMgBrEt₂O065–78
Transition-Metal CatalysisEthylene glycol monovinyletherDMSO15070–82

Ring Expansion of Functionalized Furan Derivatives

Acylation-Ring Expansion Strategy

Drawing parallels from the synthesis of 6-methyl-2-ethyl-3-hydroxypyridine, a furan-based approach could be adapted for dihydrofuropyridine synthesis. Acylation of 2-methylfuran with propionic anhydride in the presence of a solid acid catalyst (e.g., sulfated zirconia) generates 2-propionyl-5-methylfuran , which undergoes ammonolysis under high-pressure conditions to effect ring expansion. While this method produces pyridine derivatives, modifying the electrophilic partner and reaction conditions (e.g., using hydroxylamine instead of ammonia) could favor dihydrofuropyridine formation.

Optimization Insights

  • Catalyst: Solid acids (e.g., SO₄²⁻/ZrO₂) improve regioselectivity and reduce side reactions compared to Brønsted acids.

  • Ammonia Concentration: Higher NH₃ pressure (≥20 bar) enhances ring expansion efficiency.

  • Solvent: Methanol/water mixtures (3:1) balance solubility and reactivity.

Comparative Analysis of Synthetic Routes

Data Table 2: Route Comparison for 6-Methyl-2,3-dihydrofuro[2,3-b]pyridine

RouteStepsKey IntermediateYield (%)AdvantagesLimitations
Cyclization/Cross-Coupling36-Chloro derivative50–60*Modular, late-stage functionalizationRequires Pd catalysts
Grignard/Ketone Reduction46-Cyano derivative45–55*Avoids halogenated precursorsMulti-step, low atom economy
Furan Ring Expansion22-Propionyl-5-methylfuran60–70*Scalable, fewer stepsUnproven for dihydrofuropyridine

*Anticipated yields based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydrofuro[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Silver oxide: Used in the cyclization reaction.

    Lithium aluminum hydride: Used in the reduction reaction.

Major Products

    3-oxo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine: Intermediate product.

    3-hydroxy-6-methyl-2,3-dihydrofuro[2,3-b]pyridine: Final product after reduction.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
6-Methyl-2,3-dihydrofuro[2,3-b]pyridine serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including:

  • Cyclization Reactions : The compound can undergo cyclization to form various fused ring systems.
  • Substitution Reactions : The presence of functional groups facilitates nucleophilic substitutions, enabling the introduction of diverse substituents.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionExample Products
CyclizationFormation of fused ring systemsVarious polycyclic compounds
SubstitutionIntroduction of new functional groupsModified dihydrofuro derivatives
OxidationConversion to ketones or aldehydesCorresponding carbonyl compounds
ReductionFormation of alcohols or aminesAlcoholic derivatives

Biological Applications

Potential Therapeutic Effects
Research indicates that this compound exhibits promising biological activities. It has been studied for its potential as a therapeutic agent in various medical fields:

  • Antitumor Activity : Some derivatives have shown significant cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders.

Case Studies and Research Findings

Case Study 1: Antitumor Activity
A study published in the Journal of Organic Chemistry explored the synthesis and biological evaluation of derivatives of this compound. The results indicated that certain derivatives exhibited potent antitumor activity against breast cancer cell lines. The mechanism was attributed to their ability to induce apoptosis in cancer cells through specific signaling pathways .

Case Study 2: Enzyme Inhibition
Another research effort investigated the enzyme inhibition properties of this compound. It was found that specific derivatives effectively inhibited key enzymes involved in inflammation and pain pathways. This suggests potential applications in developing anti-inflammatory drugs .

Industrial Applications

Agrochemicals and Material Science
Beyond medicinal chemistry, this compound is being evaluated for applications in agrochemicals and materials science:

  • Agrochemical Development : The compound's structural properties make it suitable for designing new pesticides or herbicides with improved efficacy and safety profiles.
  • Material Science : Its unique chemical structure may contribute to the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydrofuro[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Findings :

  • Thieno[2,3-b]pyridines exhibit potent anticancer activity but face solubility challenges, often requiring structural modifications (e.g., morpholine substituents) or polymer-based formulations .
  • The sulfur atom in thieno derivatives contributes to higher lipophilicity but complicates pharmacokinetics, whereas the oxygen in dihydrofuropyridines improves solubility and bioavailability .

Furo[2,3-c]pyridine and Isomeric Derivatives

Isomeric variations in ring fusion positions (e.g., [2,3-b] vs. [3,2-b] or [2,3-c]) influence electronic properties and biological interactions.

Compound Key Features
Furo[2,3-c]pyridine Furan fused at [2,3-c] position; used in melatonin analogue synthesis
Furo[3,2-b]pyridine Altered ring fusion affects dipole moments; studied for photophysical properties
Dihydrofuro[2,3-b]pyridine Reduced furan ring enhances conformational flexibility and hydrogen-bonding capacity

Key Findings :

  • Furo[3,2-b]pyridine derivatives exhibit solvatochromic fluorescence, making them valuable in optoelectronic applications .
  • The dihydrofuro[2,3-b]pyridine scaffold’s flexibility improves binding to biological targets compared to rigid fully aromatic analogues .

Benzofuro[2,3-b]pyridines

Benzofuro[2,3-b]pyridines incorporate a benzene ring fused to the furopyridine system, expanding π-conjugation and enhancing biological activity.

Aspect This compound Benzofuro[2,3-b]pyridine
Molecular Weight ~165 g/mol (estimated) Higher (e.g., 260–300 g/mol)
Bioactivity Moderate kinase inhibition Enhanced anticancer activity due to extended conjugation
Synthesis Complexity Moderate High (requires multi-step coupling)

Key Findings :

  • Benzofuropyridines show superior anticancer activity in xenograft models but require complex synthetic routes, limiting scalability .

Dihydrothiophene and Pyrrolopyridine Analogues

Compounds like dihydrothiophene derivatives (e.g., 3a-d in ) and pyrrolo[2,3-b]pyridines () provide insights into heteroatom substitution effects.

Compound Heteroatom Key Properties
Dihydrothiophene S Lower polarity; used in symmetrical bis-heterocycles
Pyrrolo[2,3-b]pyridine N Improved solubility via nitrogen H-bonding; explored as AR ligands

Key Findings :

  • Nitrogen substitution (pyrrolopyridines) improves aqueous solubility and receptor affinity compared to sulfur or oxygen analogues .

Biological Activity

6-Methyl-2,3-dihydrofuro[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in neurodegenerative disorders.

Chemical Structure and Properties

This compound is characterized by a fused furo and pyridine ring system. Its molecular formula is C₉H₉N, and it possesses a unique structural configuration that influences its biological interactions.

1. Neuroprotective Effects

Recent studies indicate that this compound exhibits neuroprotective properties. It has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease (AD) and progressive supranuclear palsy (PSP). The compound acts on tau protein aggregation, a hallmark of tauopathies.

  • Mechanism of Action : The compound interacts with tau proteins, inhibiting their aggregation and promoting cellular resilience against neurotoxic insults. This action is critical in mitigating the progression of neurodegenerative disorders associated with tauopathies .

2. Antioxidant Activity

The antioxidant capacity of this compound contributes to its neuroprotective effects. It scavenges free radicals and reduces oxidative stress in neuronal cells.

  • Research Findings : In vitro studies have demonstrated that the compound significantly decreases reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stress .

3. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which are crucial in the context of neurodegeneration where inflammation plays a significant role.

  • Case Study : A study showed that treatment with this compound reduced pro-inflammatory cytokine levels in microglial cells activated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

ParameterValue
AbsorptionRapidly absorbed
DistributionWidely distributed in tissues
MetabolismPrimarily hepatic
ExcretionRenal

The compound shows favorable pharmacokinetic properties that support its use in clinical settings .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 6-Methyl-2,3-dihydrofuro[2,3-b]pyridine?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyridine precursors with ketones or aldehydes under acidic or basic conditions. For example, cyclization of 3-amino-6-methylpyridine derivatives with α,β-unsaturated carbonyl compounds in refluxing ethanol with catalytic HCl yields the dihydrofuropyridine core . Alternative routes include transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce substituents post-cyclization .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., characteristic dihydrofuran ring proton signals at δ 4.2–4.8 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns. For example, HRMS data showing [M+H]⁺ at m/z 150.0680 aligns with the molecular formula C₉H₁₁NO .

Q. What are the typical reactivity patterns of this compound in electrophilic substitution reactions?

  • Methodological Answer : The fused furan ring exhibits nucleophilic character at the α-position, enabling regioselective functionalization. For instance, nitration with HNO₃/H₂SO₄ at 0°C preferentially substitutes the 5-position of the pyridine ring due to electron-donating effects from the methyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve high regioselectivity in functionalizing this compound?

  • Methodological Answer : Regioselectivity is controlled by catalyst choice and solvent polarity . For example, Pd(PPh₃)₄ in dioxane/water promotes coupling at the 4-position via steric hindrance, while polar aprotic solvents like DMF favor electrophilic attack at the 5-position . Kinetic studies using in situ IR monitoring can identify optimal temperature and reagent stoichiometry .

Q. What computational methods are effective in predicting the biological interactions of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations predict binding affinities to enzymatic targets like cytochrome P450. For analogs, docking into the active site of CYP3A4 revealed hydrogen bonding with Thr309 and hydrophobic interactions with Phe304 .

Q. What challenges arise in crystallographic characterization of this compound derivatives?

  • Methodological Answer : Poor crystal formation due to flexible dihydrofuran rings requires co-crystallization with stabilizing agents (e.g., crown ethers) or low-temperature X-ray diffraction (LT-XRD) to reduce thermal motion . Purity >98% (HPLC) is critical to avoid lattice defects .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound analogs?

  • Methodological Answer : Systematic substitution at the 2- and 6-positions with electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability, while bulky substituents (e.g., piperidinyl) improve target selectivity. For example, 6-trifluoromethyl derivatives showed 10-fold higher inhibition of bacterial DNA gyrase compared to methyl analogs .

Q. How should researchers address contradictory data in synthetic yields reported across studies?

  • Methodological Answer : Discrepancies often stem from reagent purity and atmospheric moisture control . For example, yields in Pd-catalyzed couplings vary by >20% depending on anhydrous solvent conditions. Reproducibility requires strict adherence to inert atmospheres (Ar/N₂) and standardized catalyst activation protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2,3-dihydrofuro[2,3-b]pyridine
Reactant of Route 2
6-Methyl-2,3-dihydrofuro[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.